molecular formula C51H72F3N13O12 B10829649 Angiotensin A Trifluoroacetate

Angiotensin A Trifluoroacetate

Cat. No.: B10829649
M. Wt: 1116.2 g/mol
InChI Key: LCONVIIMBYELIZ-HNAHIYLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin A (trifluoroacetate salt) is an endogenous vasoconstrictor octapeptide. It is a derivative of angiotensin II, differing by having alanine instead of aspartic acid as the first amino acid. This compound has a similar affinity to angiotensin II for AT1 and AT2 receptors, making it significant in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin A (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically achieved by treating the peptide with trifluoroacetic acid (TFA) to cleave it from the resin and remove protecting groups .

Industrial Production Methods: Industrial production of angiotensin A (trifluoroacetate salt) follows similar principles but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable, powdered form .

Chemical Reactions Analysis

Types of Reactions: Angiotensin A (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically modified peptides or amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Angiotensin A (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

Angiotensin A (trifluoroacetate salt) exerts its effects by binding to AT1 and AT2 receptors. This binding induces calcium mobilization in vascular smooth muscle cells, leading to vasoconstriction. The compound also increases perfusion pressure in isolated perfused rat kidneys, an effect reversible by AT1 antagonists like losartan carboxylic acid .

Comparison with Similar Compounds

Uniqueness: Angiotensin A (trifluoroacetate salt) is unique due to its specific amino acid sequence, which imparts distinct receptor affinities and physiological effects. Its ability to bind both AT1 and AT2 receptors with high affinity makes it a valuable tool in cardiovascular research .

Properties

Molecular Formula

C51H72F3N13O12

Molecular Weight

1116.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H71N13O10.C2HF3O2/c1-6-28(4)40(46(69)58-36(24-32-25-53-26-55-32)47(70)62-21-11-15-38(62)44(67)59-37(48(71)72)23-30-12-8-7-9-13-30)61-43(66)35(22-31-16-18-33(63)19-17-31)57-45(68)39(27(2)3)60-42(65)34(56-41(64)29(5)50)14-10-20-54-49(51)52;3-2(4,5)1(6)7/h7-9,12-13,16-19,25-29,34-40,63H,6,10-11,14-15,20-24,50H2,1-5H3,(H,53,55)(H,56,64)(H,57,68)(H,58,69)(H,59,67)(H,60,65)(H,61,66)(H,71,72)(H4,51,52,54);(H,6,7)/t28-,29-,34-,35-,36-,37-,38-,39-,40-;/m0./s1

InChI Key

LCONVIIMBYELIZ-HNAHIYLQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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